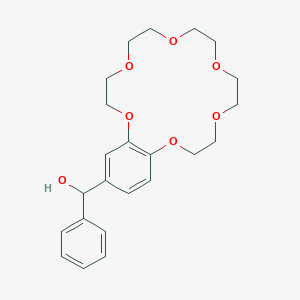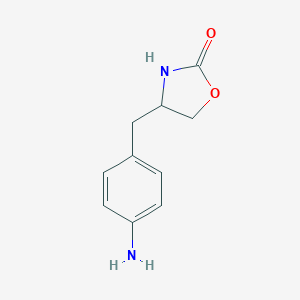
(S)-4-(4-aminobenzyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral oxazolidinone core.
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-aminobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Nitrobenzyl oxazolidinone.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or alkylated benzyl oxazolidinone.
Scientific Research Applications
(S)-4-(4-aminobenzyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
®-4-(4-aminobenzyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.
4-(4-nitrobenzyl)oxazolidin-2-one: A derivative with a nitro group instead of an amino group.
4-(4-methylbenzyl)oxazolidin-2-one: A derivative with a methyl group instead of an amino group.
Uniqueness
(S)-4-(4-aminobenzyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) |
InChI Key |
WNAVSKJKDPLWBD-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


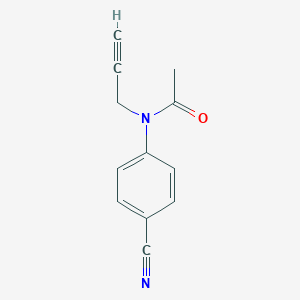
![Tert-butyl allyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B493327.png)
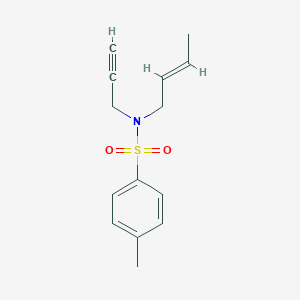
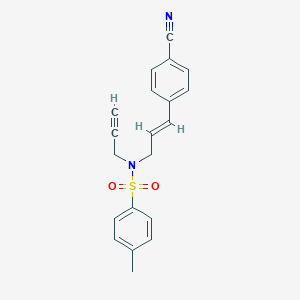
![Methyl 4-[acetyl(2-propynyl)amino]benzoate](/img/structure/B493332.png)


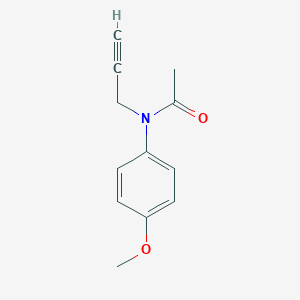

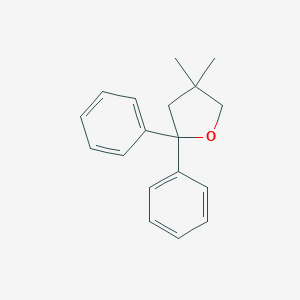
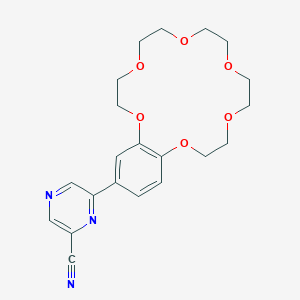
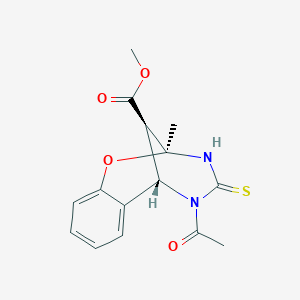
![Ethyl 7-(3-chloro-4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B493343.png)
